1-Carboxy-3-adamantanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carboxy-3-adamantanol can be synthesized through several methods. One common approach involves the hydroxylation of adamantane derivatives. For instance, the preparation of 3-amino-1-adamantanol involves the reaction of amantadine with sulfuric acid and nitric acid in a microchannel reactor at temperatures between 45-90°C. The reaction mixture is then quenched in ice water, and the pH is adjusted to obtain the desired product .
Industrial Production Methods: The industrial production of this compound typically involves continuous, efficient, and safe processes. These methods are designed to minimize the risk of violent reactions and reduce the consumption of raw materials. The use of microreactor technology allows for precise control over reaction conditions, leading to high yields and stable product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Carboxy-3-adamantanol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Koch-Haaf reaction, where adamantanols are carbonylated with formic acid in the presence of a strong acid to form carboxylic acids .
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, such as 1-adamantanecarboxylic acid and adamantane-1,3,5-triol .
Scientific Research Applications
1-Carboxy-3-adamantanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Carboxy-3-adamantanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with enzymes and receptors, modulating their activity. For example, its hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Carboxy-3-adamantanol can be compared with other adamantane derivatives, such as:
1,3-Dehydroadamantane (1,3-DHA): Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
3-Hydroxyadamantane-1-acetic acid: Another derivative with similar structural features but different reactivity and applications.
Adamantane-1,3,5-triol: A triol derivative with unique properties and applications in organic synthesis.
The uniqueness of this compound lies in its combination of hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(5S,7R)-3-hydroxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/t7-,8+,10?,11? |
InChI Key |
CJJMAWPEZKYJAP-JZVMUCMXSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.